molecular formula C18H29N5O2 B2904819 7-Hexyl-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione CAS No. 672331-95-2

7-Hexyl-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione

Cat. No. B2904819
CAS RN: 672331-95-2
M. Wt: 347.463
InChI Key: SHMJCNZTLCGLAZ-UHFFFAOYSA-N
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Description

7-Hexyl-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione, also known as GM-3, is a synthetic compound that belongs to the xanthine family. It is a potent inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways. GM-3 has been studied extensively in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the search results, a similar compound, BI 1356, is known to be a dipeptidyl peptidase-4 (DPP-4) inhibitor under clinical development for the treatment of type 2 diabetes . It’s worth noting that this does not necessarily mean that “7-Hexyl-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione” has the same mechanism of action.

properties

IUPAC Name

7-hexyl-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-4-5-6-7-10-23-14-15(21(3)18(25)20-16(14)24)19-17(23)22-11-8-13(2)9-12-22/h13H,4-12H2,1-3H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMJCNZTLCGLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1N3CCC(CC3)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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